Gabapentin Enacarbil Sodium Salt
CAS No.: 912486-72-7
Cat. No.: VC0051893
Molecular Formula: C₁₆H₂₇NO₆
Molecular Weight: 329.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912486-72-7 |
|---|---|
| Molecular Formula | C₁₆H₂₇NO₆ |
| Molecular Weight | 329.39 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Gabapentin Enacarbil Sodium Salt is characterized by the molecular formula C₁₆H₂₆NO₆·Na with a molecular weight of 351.37 g/mol . The compound's structure incorporates a sodium counterion, which affects its solubility profile and physical properties. This specific molecular configuration was intentionally designed to enhance stability in the gastrointestinal environment while enabling recognition by intestinal transporters .
Structural Features and Classification
According to the Biopharmaceutics Classification System (BCS), Gabapentin Enacarbil is classified as a Class 2 compound, characterized by low solubility and high permeability . This classification is significant for understanding its absorption behavior and formulation requirements. The compound features a non-ester linkage that inhibits spontaneous lactam ring formation, which contributes to reduced toxicity and improved formulation stability compared to its parent compound .
Physical Properties
Table 1: Physical and Chemical Properties of Gabapentin Enacarbil Sodium Salt
| Property | Characteristic |
|---|---|
| Molecular Formula | C₁₆H₂₆NO₆·Na |
| Molecular Weight | 351.37 g/mol |
| Physical State | Solid |
| BCS Classification | Class 2 (Low solubility, high permeability) |
| CAS Number | 912486-72-7 |
| Solubility | Limited water solubility |
| Structure Type | Prodrug with sodium salt form |
Pharmacological Properties
Absorption Mechanism
Gabapentin Enacarbil Sodium Salt employs a unique absorption mechanism that overcomes the saturable absorption limitations of gabapentin. It is specifically recognized as a substrate by high-capacity nutrient transporters in the intestine, particularly monocarboxylase transport type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT) . These transporters are widely distributed throughout the intestinal tract, enabling more efficient and consistent absorption compared to the parent compound. This targeted absorption strategy represents a significant pharmacokinetic advantage over conventional gabapentin.
Pharmacokinetic Profile
The extended-release formulation of Gabapentin Enacarbil Sodium Salt provides superior pharmacokinetic properties compared to immediate-release gabapentin. Clinical pharmacology studies have evaluated dose proportionality across a wide range of single doses (300-6000 mg) and multiple doses (up to 4200 mg/day for immediate-release and 3600 mg/day for extended-release formulations) . These studies confirm that the compound delivers gabapentin with predictable dose-exposure relationships, addressing a key limitation of the parent drug.
Table 2: Pharmacokinetic Comparison Between Gabapentin Enacarbil and Gabapentin
| Parameter | Gabapentin Enacarbil | Conventional Gabapentin |
|---|---|---|
| Bioavailability | Enhanced via active transport | Variable, saturable absorption |
| Absorption Mechanism | MCT-1 and SMVT transporters | Passive diffusion and L-amino acid transporters |
| Food Effect | Administered with food | Variable effect with food |
| Dosing Frequency | Once daily possible | Multiple daily doses required |
| Half-life | Extended by formulation | 5-7 hours |
| Conversion to Active Form | Rapid enzymatic hydrolysis | Already active form |
Clinical Applications
Approved Indications
Gabapentin Enacarbil Sodium Salt has received regulatory approval for the treatment of moderate to severe primary Restless Legs Syndrome (RLS) in adults . This neurological disorder is characterized by uncomfortable sensations in the legs and an irresistible urge to move them, particularly during periods of rest or inactivity. The compound is also approved for managing postherpetic neuralgia, a persistent pain condition that can follow shingles infection . These approved indications reflect the compound's efficacy in addressing neurological disorders with significant unmet clinical needs.
Clinical Trial Evidence for RLS
Multiple double-blind, multicenter clinical trials have demonstrated that Gabapentin Enacarbil at 600 mg/day for 12 weeks significantly improves the symptoms of moderate to severe primary RLS in adults . Key studies included in the evidence base are the XP081, PIVOT RLS I, and PIVOT RLS II trials, which consistently demonstrated superiority over placebo. Beyond primary symptom improvement, the medication also significantly reduced RLS-associated pain scores and generally improved sleep and mood outcomes across these investigations .
Long-term Efficacy
The durability of response to Gabapentin Enacarbil Sodium Salt has been established through longer-term maintenance studies. These investigations reported lower relapse rates among patients receiving the active medication compared to those switched to placebo . This sustained efficacy profile supports the compound's value in managing chronic conditions like RLS that require ongoing treatment. The maintenance of therapeutic effect over extended periods represents a significant clinical advantage for patients requiring long-term symptom management.
| Study | Design | Duration | Dosage | Key Findings |
|---|---|---|---|---|
| XP081 | Randomized, double-blind, placebo-controlled | 12 weeks | 600 mg/day | Significant improvement in RLS symptoms vs. placebo |
| PIVOT RLS I | Randomized, double-blind, placebo-controlled | 12 weeks | 600 mg/day | Significant reduction in IRLS score; improved sleep metrics |
| PIVOT RLS II | Randomized, double-blind, placebo-controlled | 12 weeks | 600 mg/day | Significant symptom improvement regardless of disease severity |
| Maintenance Study | Randomized withdrawal design | Extended period | 600 mg/day | Lower relapse rates vs. placebo |
| Adverse Effect | Frequency | Severity | Management Considerations |
|---|---|---|---|
| Somnolence/Sedation | Common | Mild to moderate | Caution with driving and operating machinery |
| Dizziness | Common | Mild to moderate | Monitor for fall risk, especially in elderly |
| Gastrointestinal effects | Less common | Generally mild | Typically self-limiting |
| Headache | Less common | Generally mild | Usually resolves without intervention |
| QT-interval prolongation | Not reported | - | Not observed in clinical trials |
| Augmentation | Not reported | - | Advantage over dopaminergic agents |
Pharmaceutical Formulation
Formulation Characteristics
Gabapentin Enacarbil Sodium Salt is formulated as extended-release tablets that maintain consistent drug delivery over time . The formulation has remained constant throughout clinical development, with the commercial product identical to formulations used during Phase I, II, and III clinical trials . This consistency in formulation supports the reliability of clinical data in predicting real-world outcomes. The extended-release properties are essential for achieving the desired once-daily dosing schedule.
Dosage Recommendations
The recommended starting dose for Gabapentin Enacarbil Sodium Salt in RLS is 600 mg once daily, administered at approximately 5 PM with food . This specific timing and food recommendation optimizes absorption and aligns peak drug levels with the typical evening manifestation of RLS symptoms. The once-daily dosing regimen represents a significant advantage over conventional gabapentin, which typically requires multiple daily doses due to its shorter half-life .
Stability and Special Considerations
The FDA review included an assessment of potential alcohol-induced dose dumping, with recommendations for additional testing using various alcohol concentrations (0, 5, 10, 20, and 40%) . This evaluation addresses important safety considerations related to potential interactions between alcohol consumption and extended-release formulations. The non-ester linkage in the compound's structure contributes to improved formulation stability and resistance to spontaneous degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume